molecular formula C8H11N3 B1396138 6-(Azetidin-1-yl)pyridin-3-amine CAS No. 1045335-18-9

6-(Azetidin-1-yl)pyridin-3-amine

Cat. No.: B1396138
CAS No.: 1045335-18-9
M. Wt: 149.19 g/mol
InChI Key: XOJOZVHJEPMZQT-UHFFFAOYSA-N
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Description

6-(Azetidin-1-yl)pyridin-3-amine is a heterocyclic compound that features both an azetidine ring and a pyridine ring The azetidine ring is a four-membered nitrogen-containing ring, while the pyridine ring is a six-membered nitrogen-containing aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Azetidin-1-yl)pyridin-3-amine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-(Azetidin-1-yl)pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups attached to the azetidine or pyridine rings.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the azetidine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.

Mechanism of Action

The mechanism of action of 6-(Azetidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various chemical reactions, while the pyridine ring’s aromaticity contributes to its stability and reactivity . The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the azetidine and pyridine rings in a single molecule. This dual-ring structure imparts distinct chemical and physical properties, making it a valuable compound for various research applications.

Biological Activity

6-(Azetidin-1-yl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure combining an azetidine ring with a pyridine moiety. Its molecular formula is C₆H₈Cl₃N₃, and it has a molecular weight of approximately 258.58 g/mol. The presence of nitrogen-containing heterocycles contributes to its reactivity and potential biological activity.

Research indicates that this compound may interact with various biological targets, influencing cellular pathways related to inflammation, cancer, and neuropharmacology. Its mechanisms include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in inflammatory responses and cancer progression.
  • Receptor Modulation : It may act as a modulator of nicotinic acetylcholine receptors (nAChRs), particularly affecting α4β2-nAChRs, which are implicated in cognitive functions and neuroprotection .

Anticancer Activity

Preliminary studies have demonstrated that this compound exhibits anticancer properties. Research indicates that it can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

StudyFindings
Compounds similar to this compound showed anticancer activity equivalent to or greater than positive controls.
Inhibition of cathepsin S by related compounds suggests potential for disrupting cancer cell proliferation.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies indicate that it can significantly reduce pro-inflammatory cytokine production:

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha20080
IL-615060

These results suggest that this compound may be beneficial in managing inflammatory diseases.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, the compound has demonstrated antimicrobial activity against various bacterial strains:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

This indicates potential applications in treating infections caused by resistant bacteria .

Case Studies and Research Findings

Several studies have investigated the pharmacological profile of related compounds, providing insights into the biological activity of this compound:

  • Nicotinic Receptor Studies : Research on analogs revealed high potency and selectivity for α4β2-nAChRs, suggesting implications for treating cognitive disorders such as ADHD .
  • Anticancer Mechanisms : Studies indicated that compounds with similar structures could induce mitochondrial dysfunction in cancer cells, leading to apoptosis .
  • Inflammation Pathways : Investigations into the compound's effects on COX enzymes highlighted its potential role in reducing inflammation through selective inhibition .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(Azetidin-1-yl)pyridin-3-amine, and how do reaction conditions influence yield?

  • Methodology : A common approach involves coupling azetidine with halogenated pyridin-3-amine derivatives using transition metal catalysts (e.g., copper bromide) under basic conditions (e.g., cesium carbonate). For example, similar protocols for pyridin-3-amine derivatives achieved yields up to 17.9% when using dimethyl sulfoxide (DMSO) as a solvent at 35°C for 48 hours .
  • Critical Parameters : Solvent polarity, catalyst loading, and reaction time significantly affect yield. Hydrogenation of nitro precursors (e.g., using Pd/C in methanol) is an alternative route, though over-reduction risks must be mitigated .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodology : Use orthogonal analytical techniques:

  • NMR : 1H^1H and 13C^{13}C NMR should confirm azetidine ring integration (e.g., δ 2.0–3.0 ppm for CH2_2 groups) and pyridin-3-amine aromatic protons (δ 6.5–8.5 ppm) .
  • HRMS : Confirm molecular ion [M+H]+^+ with <5 ppm mass accuracy.
  • HPLC : Purity ≥98% with retention time reproducibility under reverse-phase conditions.

Advanced Research Questions

Q. What biological targets are associated with this compound derivatives, and how are binding assays designed?

  • Targets :

  • TLR7-9 Antagonism : Derivatives like 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile show nanomolar inhibition of Toll-like receptors (TLRs) in lupus models .
  • Tau Protein : Fluorinated analogs (e.g., 18^{18}F-MK-6240) bind neurofibrillary tangles in Alzheimer’s disease with sub-nM affinity .
    • Assay Design :
  • Competitive Binding : Use radiolabeled tracers (e.g., 18^{18}F-MK-6240) in autoradiography with post-mortem brain slices .
  • Cell-Based TLR Inhibition : Measure cytokine suppression (e.g., IFN-α) in human peripheral blood mononuclear cells (PBMCs) .

Q. How do structural modifications (e.g., substituents on the pyridine ring) impact pharmacokinetics and target selectivity?

  • SAR Insights :

  • Lipophilicity : Adding tert-butyl groups (e.g., 6-(4-tert-butylphenoxy)pyridin-3-amine) enhances blood-brain barrier penetration but reduces aqueous solubility (e.g., ≥26.2 mg/mL in DMSO) .
  • Electron-Withdrawing Groups : Fluorine or chlorine at the 6-position improves tau-binding specificity by reducing off-target interactions with amyloid-β .
    • Methodology :
  • LogP Analysis : Use shake-flask or chromatographic methods to correlate hydrophobicity with in vivo distribution.
  • Plasma Stability : Assess degradation via HPLC after incubation in rat plasma (37°C, 24 hours).

Q. How can researchers resolve contradictions in reported binding affinities across studies?

  • Case Example : Discrepancies in TLR7-9 IC50_{50} values may arise from assay conditions (e.g., cell type, agonist concentration).
  • Resolution Strategy :

  • Orthogonal Assays : Compare results from HEK293 reporter cells (luciferase-based) and primary PBMC cytokine release .
  • SPR (Surface Plasmon Resonance) : Validate direct binding kinetics (kon_\text{on}/koff_\text{off}) to recombinant TLR ectodomains.

Q. Key Notes for Experimental Design

  • Tau Imaging Studies : Prioritize derivatives with fluorine-18 labeling for PET imaging, ensuring <2% defluorination in vivo .
  • TLR Antagonist Optimization : Balance lipophilicity and solubility to avoid hepatotoxicity in preclinical models .

Properties

IUPAC Name

6-(azetidin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-7-2-3-8(10-6-7)11-4-1-5-11/h2-3,6H,1,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJOZVHJEPMZQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401304922
Record name 6-(1-Azetidinyl)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401304922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1045335-18-9
Record name 6-(1-Azetidinyl)-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1045335-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1-Azetidinyl)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401304922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 11.5 g (64.18 mmol) of 2-(azetidin-1-yl)-5-nitropyridine, prepared in the preceding stage, and 1 g of Pd/C at 10% in 400 mL of ethanol is stirred vigorously at 20° C. under 5 atm of hydrogen for 4 hours. After this time, the mixture is filtered on a Celite pad and then concentrated at reduced pressure. We thus obtain 9.3 g of the expected product, which is used as it is in the rest of the synthesis.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Add, dropwise, 4.26 g (24.83 mmol) of diethyl cyanophosphonate to a solution, stirred at 20° C. under a nitrogen atmosphere, of 7 g (20.69 mmol) of 5-trifluoromethyl-1-[(3-fluorophenyl)methyl]-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid as obtained in Stage 1.3 and 3.7 g (24.83 mmol) of 3-amino-6-(azetidin-1-yl)-pyridine prepared in the preceding stage in 140 mL of dimethylformamide. Then add, dropwise, 4.6 mL (45.53 mmol) of triethylamine, then stir the reaction mixture for 70 hours at 20° C. After this time, the mixture is concentrated at reduced pressure and then taken up in 700 mL of ethyl acetate and 300 mL of water. The aqueous phase is separated and then extracted with 200 mL of ethyl acetate. The organic phases are combined, washed three times with 200 mL of a saturated sodium bicarbonate solution, then dried over sodium sulfate and concentrated at reduced pressure. The product thus obtained is purified in a silica column, eluting with a mixture of dichloromethane and ethyl acetate, then recrystallized from a mixture of ethanol and methanol. In this way we isolate 5.7 g of the expected product in the form of white crystals.
Quantity
4.26 g
Type
reactant
Reaction Step One
Name
5-trifluoromethyl-1-[(3-fluorophenyl)methyl]-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Quantity
7 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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